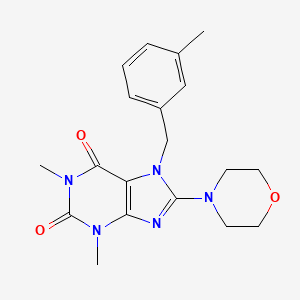
1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as DMEMB-MO, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in inhibiting the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Crystal Structure and Geometry
Research conducted by Karczmarzyk and Pawłowski (1997) on compounds closely related to 1,3-dimethyl-7-(3-methylbenzyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione reveals insights into their crystal structure and molecular geometry. They investigated the crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, noting its typical geometry with a planar purine fused-ring system and the morpholine ring adopting a chair conformation. Their findings also describe the molecule's intramolecular hydrogen bonding and how it influences the molecule's conformation (Karczmarzyk & Pawłowski, 1997).
Synthesis and Properties
A study by Mangasuli, Hosamani, and Managutti (2019) focused on the synthesis of coumarin-purine hybrids, including derivatives of 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione. They evaluated these compounds for in vitro antioxidant activity and DNA cleavage, finding that certain derivatives exhibited notable DPPH scavenging activity. This study highlights the potential applications of these compounds in biological and pharmaceutical research (Mangasuli, Hosamani, & Managutti, 2019).
Molecular Interactions
A 2014 study by Latosinska et al. examined the interactions in polymorphs of methylxanthines, including 1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione. The study focused on understanding the intermolecular interactions such as hydrogen bonds and π-π stacking in these compounds. This research is crucial in comprehending how such compounds interact at the molecular level, which is vital in the development of pharmaceuticals and other applications (Latosinska et al., 2014).
properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-5-4-6-14(11-13)12-24-15-16(21(2)19(26)22(3)17(15)25)20-18(24)23-7-9-27-10-8-23/h4-6,11H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMKWIIHRUNWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-morpholin-4-ylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

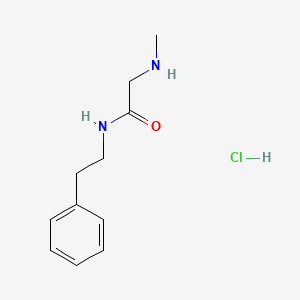

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920830.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

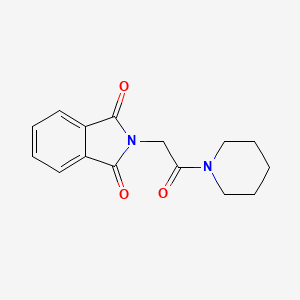
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)
![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2920840.png)
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2920841.png)
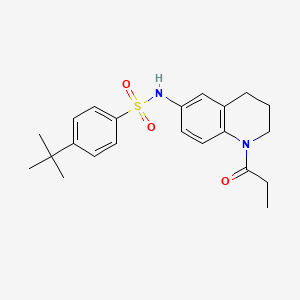
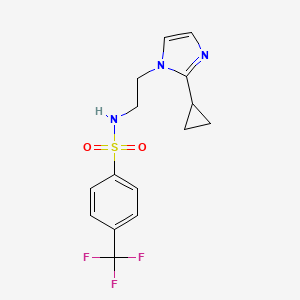


![5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2920851.png)